(E)-2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide
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Overview
Description
(E)-2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide is a complex organic compound that features a combination of phenyl, pyridine, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate β-diketone under acidic conditions.
Attachment of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a pyridine halide in the presence of a base.
Formation of the Ethenesulfonamide Linkage: The final step involves the reaction of the intermediate compound with ethenesulfonyl chloride in the presence of a base to form the desired ethenesulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(E)-2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.
Mechanism of Action
The mechanism of action of (E)-2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, thereby influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide: Similar structure but with an ethanesulfonamide linkage instead of ethenesulfonamide.
(E)-2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonyl chloride: Similar structure but with a sulfonyl chloride group.
Uniqueness
(E)-2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide is unique due to its combination of phenyl, pyridine, and pyrazole moieties, which confer distinct chemical and biological properties. Its ethenesulfonamide linkage also provides specific reactivity that can be exploited in various applications.
Properties
IUPAC Name |
(E)-2-phenyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-25(24,15-9-16-4-2-1-3-5-16)20-12-14-22-13-8-18(21-22)17-6-10-19-11-7-17/h1-11,13,15,20H,12,14H2/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYLDJOVSYTVDJ-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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